molecular formula C7H16ClNO3 B13614463 Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride

Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride

Cat. No.: B13614463
M. Wt: 197.66 g/mol
InChI Key: YSVZOWFDUOEHJR-UHFFFAOYSA-N
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Description

Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride is a chemical compound with a complex structure that includes an amino group, a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride typically involves the reaction of 1-amino-2-methylpropan-2-ol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the ester linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride is unique due to its combination of an amino group and an ester functional group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H16ClNO3

Molecular Weight

197.66 g/mol

IUPAC Name

methyl 2-(1-amino-2-methylpropan-2-yl)oxyacetate;hydrochloride

InChI

InChI=1S/C7H15NO3.ClH/c1-7(2,5-8)11-4-6(9)10-3;/h4-5,8H2,1-3H3;1H

InChI Key

YSVZOWFDUOEHJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)OCC(=O)OC.Cl

Origin of Product

United States

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